

# Spectroscopic and Analytical Profile of Ivabradine Impurity 2

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## Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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## Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide focuses on "**Ivabradine impurity 2**," providing a summary of its identity and a general overview of the analytical methodologies required for its characterization. While extensive proprietary data exists within pharmaceutical manufacturing, this document consolidates publicly available information and outlines the standard analytical workflow.

## Chemical Identity of Ivabradine Impurity 2

Based on information from multiple chemical and pharmaceutical reference standard suppliers, "**Ivabradine impurity 2**" is identified as:

- Chemical Name: N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
- CAS Number: 73954-34-4
- Molecular Formula:  $C_{14}H_{21}NO_5$
- Molecular Weight: 283.32 g/mol

It is important to note that some initial commercial listings have associated "**Ivabradine impurity 2**" with a different, larger molecular structure. However, a consensus among several reputable suppliers points to the identity mentioned above. This compound is likely a process-related impurity or a starting material used in one of the synthetic routes of Ivabradine.

## Spectroscopic Data Summary

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed, experimentally derived spectroscopic data (NMR, MS, IR) for **Ivabradine impurity 2**. This information is typically generated and held by pharmaceutical manufacturers as part of their internal analytical validation and quality control processes and is often not published.

For research and regulatory purposes, this data would be obtained by purchasing a certified reference standard from a reputable supplier, which would be accompanied by a Certificate of Analysis (CoA). The CoA would contain the experimentally determined spectroscopic data and a description of the methods used to obtain it.

The following tables outline the expected data that would be generated for the characterization of **Ivabradine impurity 2**.

Table 1: Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

Data Type	Expected Chemical Shifts (ppm) and Multiplicity
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, methoxy groups, methylene groups, and the acetal group.
$^{13}\text{C}$ NMR	Resonances for aromatic carbons, carbonyl carbon, methoxy carbons, and aliphatic carbons.

Table 2: Expected Mass Spectrometry (MS) Data

Data Type	Expected Values
Molecular Ion (M <sup>+</sup> )	Expected at m/z 283.32 (for the molecular ion) or 284.33 (for [M+H] <sup>+</sup> in positive ion mode).
Key Fragments	Fragmentation patterns corresponding to the loss of methoxy groups, the dimethoxy-ethyl group, and other characteristic cleavages.

Table 3: Expected Infrared (IR) Spectroscopy Data

Data Type	Expected Absorption Bands (cm <sup>-1</sup> )
Key Absorptions	Bands corresponding to N-H stretching (amide), C=O stretching (amide), C-O stretching (ethers), and aromatic C-H stretching.

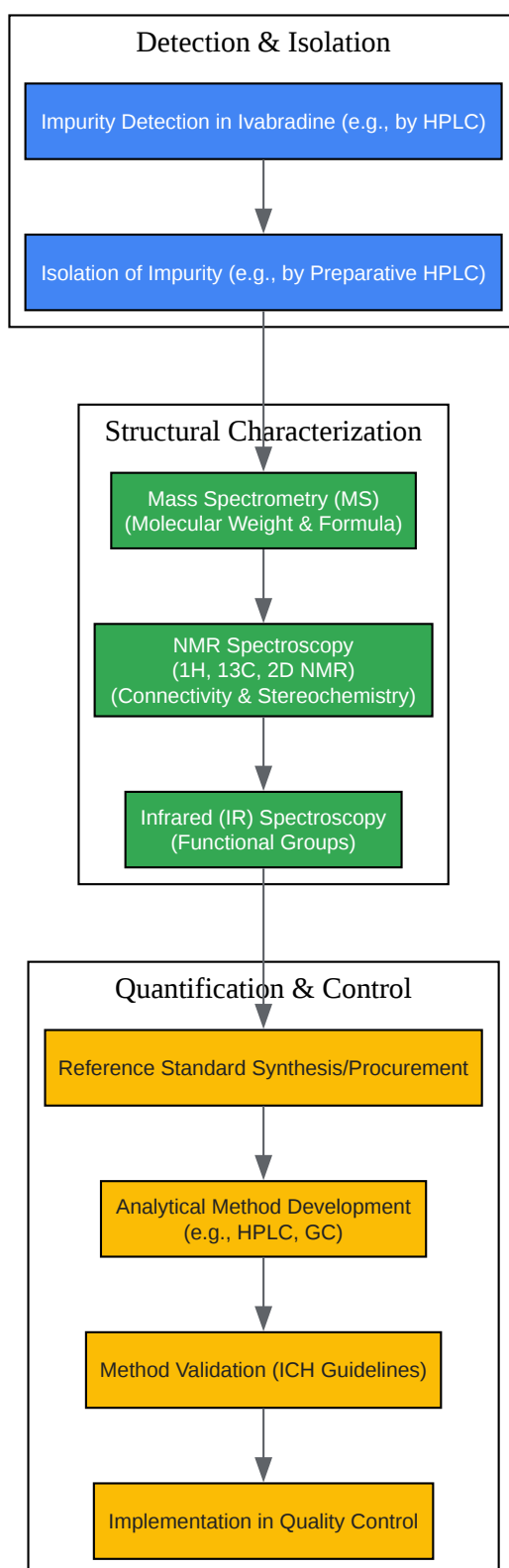
## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Ivabradine impurity 2** are not publicly available. However, standard methodologies would be employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer, likely with an electrospray ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) for separation from other components. High-resolution mass spectrometry (HRMS) would be used for accurate mass determination.
- Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

## Analytical Workflow for Impurity Characterization

The logical workflow for the identification and characterization of a pharmaceutical impurity like **Ivabradine impurity 2** is outlined below. This process ensures a systematic approach from detection to structural elucidation and quantification.



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Figure 1. General workflow for the characterization of a pharmaceutical impurity.

## Conclusion

The identification and characterization of impurities are fundamental to the development of safe and effective pharmaceuticals. While "**Ivabradine impurity 2**" has been identified as N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, detailed public spectroscopic data is scarce. The information and general workflow provided in this guide serve as a foundational resource for researchers and scientists in the field, outlining the necessary steps for the comprehensive analysis of this and other related substances. For definitive quantitative analysis and structural confirmation, obtaining a certified reference standard is essential.

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